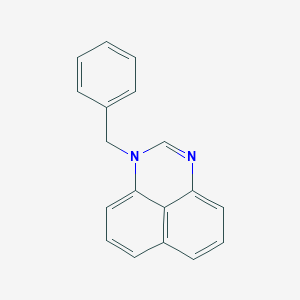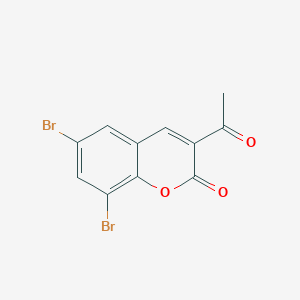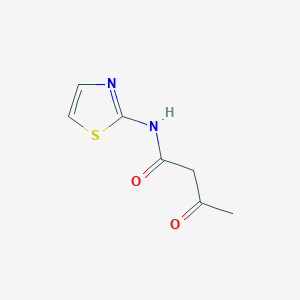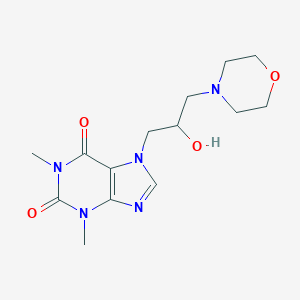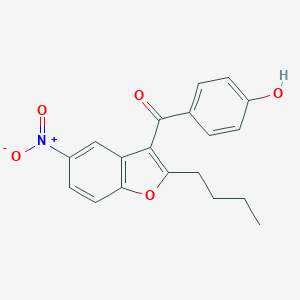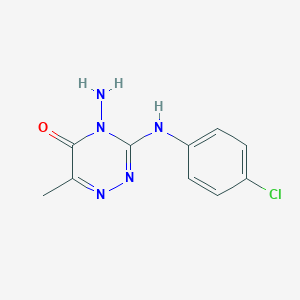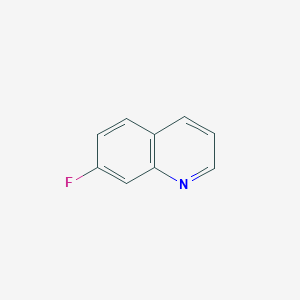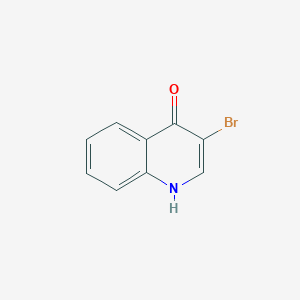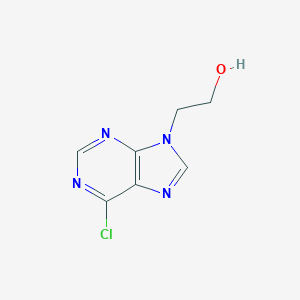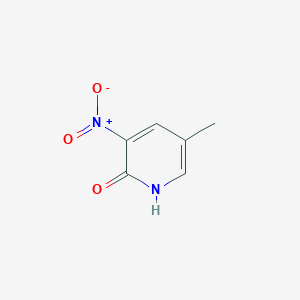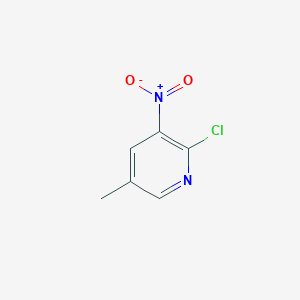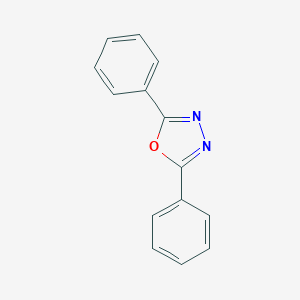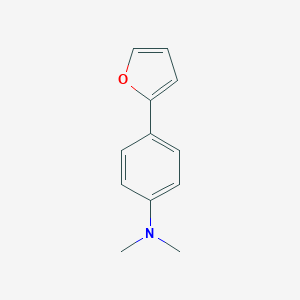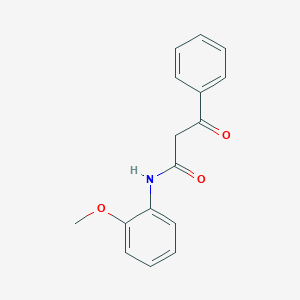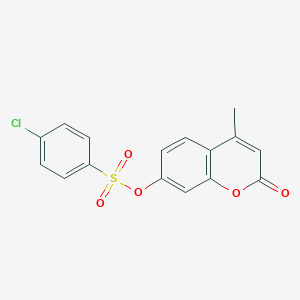
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that is used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has since become a popular alternative to traditional monoamine oxidase inhibitors (MAOIs) due to its improved safety profile and fewer side effects.
Mécanisme D'action
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate increases the levels of these neurotransmitters, leading to improved mood and reduced symptoms of anxiety.
Effets Biochimiques Et Physiologiques
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been shown to have a number of biochemical and physiological effects on the brain and body. In addition to its effects on neurotransmitter levels, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in some conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate in lab experiments is its specificity for MAO-A, which allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has a relatively short half-life, which allows for rapid clearance from the body and reduces the risk of accumulation and toxicity. However, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate's specificity for MAO-A can also be a limitation, as it may not be effective in conditions where other neurotransmitter systems are involved.
Orientations Futures
There are a number of potential future directions for research on (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate. One area of interest is its potential use in the treatment of cognitive impairment and dementia, as it has been shown to improve cognitive function in some animal models. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate may have potential as a treatment for substance abuse disorders, as it has been shown to reduce the effects of drugs such as cocaine and amphetamines in animal models. Finally, further research is needed to fully understand the mechanisms underlying (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate's therapeutic effects and to identify potential side effects and limitations of its use.
Méthodes De Synthèse
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and further purification steps. The final product is a white crystalline powder with a molecular weight of 297.78 g/mol.
Applications De Recherche Scientifique
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in clinical trials, with fewer side effects compared to traditional MAOIs. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been studied for its potential use in the treatment of Parkinson's disease and chronic pain.
Propriétés
Numéro CAS |
6631-52-3 |
|---|---|
Nom du produit |
(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
Formule moléculaire |
C16H11ClO5S |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C16H11ClO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
Clé InChI |
OBUUNGAXRVBPTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



